Guanidinoacetic-13C2 Acid

描述

Guanidinoacetic-13C2 Acid (GAA-13C2) is a naturally occurring amino acid found in the body and is involved in numerous biochemical processes . It is a derivative of arginine and acts as a substrate for enzymes . GAA-13C2 is an important marker for renal failure, in kidney transplantation, and for the renal metabolic activity .

Synthesis Analysis

Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution . Glycine can also be converted to glycocyamine with S-methylisothiourea or with O-alkylisoureas as a guanylation agent . A high level of intracellular GAA was associated with PDAC liver metastasis. GAA could promote the migration, EMT, and liver metastasis of pancreatic cancer cells in vitro and in vivo .

Molecular Structure Analysis

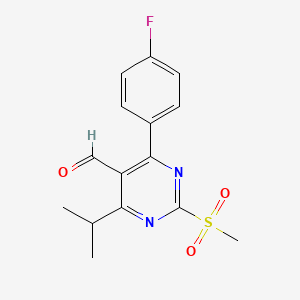

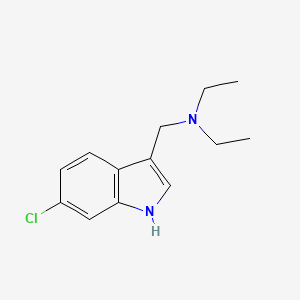

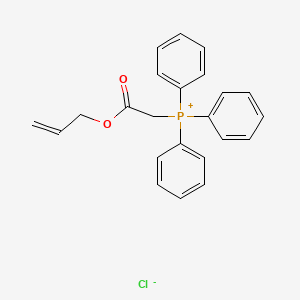

The molecular formula of Guanidinoacetic-13C2 Acid is C13C2H7N3O2 . Its average mass is 119.092 Da and its monoisotopic mass is 119.060539 Da .

Chemical Reactions Analysis

Guanidinoacetic acid is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body . It is a safe nutritional supplement that can be used to promote muscle growth and development .

Physical And Chemical Properties Analysis

Guanidinoacetic-13C2 Acid has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 25.0±0.5 cm3 . The polarizability is 9.9±0.5 10-24 cm3 and the surface tension is 74.8±7.0 dyne/cm . The molar volume is 73.3±7.0 cm3 .

科学研究应用

Energy Metabolism

Guanidinoacetic acid (GAA) is an amino acid derivative and precursor for creatine which plays a significant role in energy metabolism . Creatine can be phosphorylated and acts as an energy buffer in high energy-demanding tissues such as skeletal muscle, heart, retina, and spermatozoa .

Animal Nutrition

GAA has been tested as a potential feed additive to enhance energy utilization and growth performance in the poultry and swine industries . It has been proven to improve body creatine concentration, growth parameters, feed conversion ratio, and performance of animals .

Combination with Methionine

GAA has been combined with methionine to improve growth outcomes and may also act as an arginine-sparing agent in birds .

Muscle Development

Guanidinoacetic acid is a safe nutritional supplement that can be used to promote muscle growth and development . It has been shown to improve the growth performance of animals, promote muscle development and improve the health of animals .

Neurological Disorders

GAA has been studied for its role in enhancing bioenergetics in neurological conditions such as multiple sclerosis (MS). It is considered an experimental nutrient that impacts high-energy phosphate metabolism.

Insulin Secretion

Previous studies suggested that exogenous GAA stimulates insulin secretion in rodents, with GAA causing an immediate increase in plasma insulin .

安全和危害

作用机制

Target of Action

Guanidinoacetic acid (GAA) is the biochemical precursor of creatine . It serves as a creatine mimetic and is a possible substrate for the creatine kinase (CK) enzyme system . It plays a crucial role in the energy metabolism of muscle and nerve tissue . GAA can also activate T1R2 and T1R3 subsets of taste receptors .

Mode of Action

GAA’s interaction with its targets leads to several changes. It enhances the production of phosphocreatine , a molecule involved in the transfer of high-energy phosphate groups in cells . Gaa utilization by ck seems to be a second-rate as compared to creatine, and compartment-dependent . It also stimulates hormonal release and neuromodulation , and alters the metabolic utilization of arginine .

Biochemical Pathways

GAA is synthesized from non-essential amino acids glycine and L-arginine , with this reaction catalyzed by the enzyme L-arginine–glycine amidinotransferase (AGAT) . After being transported to the liver, GAA is methylated to yield creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and requires transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, to form creatine and S-adenosylhomocysteine (SAH) .

Pharmacokinetics

GAA is suggested to be readily absorbed from the gastrointestinal tract and rapidly metabolized to creatine. A single-dose oral GAA exhibits dose-dependent pharmacokinetics in healthy men and women .

Result of Action

GAA supplementation has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It has beneficial effects on muscle creatine, energy compounds, and antioxidant status, leading to improvements in broiler body weight gain, feed conversion ratio, and breast meat yield . It also promotes muscle development and improves the health of animals .

Action Environment

The action, efficacy, and stability of GAA can be influenced by various environmental factors. Genetic selection, fast-growth rates, and environmental stressors have been identified to be the main factors related to this myopathy .

属性

IUPAC Name |

2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

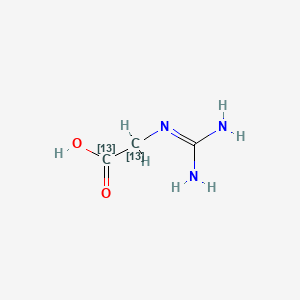

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661994 | |

| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidinoacetic-13C2 Acid | |

CAS RN |

634616-40-3 | |

| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)